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molecular formula C15H12 B3107791 2-Ethynyl-4'-methyl-1,1'-biphenyl CAS No. 162356-69-6

2-Ethynyl-4'-methyl-1,1'-biphenyl

Cat. No. B3107791
M. Wt: 192.25 g/mol
InChI Key: PEGQQCSIBMHOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583130

Procedure details

A solution of 5.23 g (19.8 mmol) of 4-methyl-2'-trimethylsilylethynyl-1,1'-biphenyl in 60 mL of methanol was treated with 6 mL of 1.25N aqueous sodium hydroxide. The reaction mixture was stirred at room temperature for 30 minutes and evaporated under vacuum. The residue was extracted with ether. The combined ether extracts were washed with water, dried over magnesium sulfate and evaporated under vacuum. The residue was purified by chromatography over silica gel, eluting will hexane, to yield 2.52 g (13.1 mmol, 66%) of the product. FAB-MS: calculated from C15H12 192; found 191 (M-1). 1H NMR (200 MHz, CDCl3): 2.40 (s, 3H), 5.26 (s, 1H), 7.3 (m, 8H).
Name
4-methyl-2'-trimethylsilylethynyl-1,1'-biphenyl
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]#[C:15][Si](C)(C)C)=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]#[CH:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-methyl-2'-trimethylsilylethynyl-1,1'-biphenyl
Quantity
5.23 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)C#C[Si](C)(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluting will hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.1 mmol
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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